5-Chloromethyl-2-oxazolidinone
Overview
Description
5-Chloromethyl-2-oxazolidinone is a versatile organic compound used as a key building block and intermediate in organic synthesis. It offers a unique combination of reactivity and stability, making it useful in the synthesis of a wide range of chemicals, including pharmaceuticals and fine chemicals.
Synthesis Analysis
The electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, including 5-Chloromethyl-2-oxazolidinone, has been successfully performed by direct electrochemical oxidation. This method allows for the efficient synthesis of (4RS,5S)-chloromethyl-4-methoxy-2-oxazolidinone from (5S)-chloromethyl-2-oxazolidinone, demonstrating the compound's versatility as an intermediate for further chemical transformations (Danielmeier, Schierle, & Steckhan, 1996).
Molecular Structure Analysis
The molecular structure of 5-Chloromethyl-2-oxazolidinone and its derivatives has been studied extensively. For example, solvates of 5-(morpholinemethyl)-3-[(4-chlorobenzylidene)amino]-2-oxazolidinone have been prepared, and their solid-state structures analyzed, providing insights into the molecular conformation and the influence of guests on the host molecular conformation (Mazur et al., 2003).
Chemical Reactions and Properties
5-Chloromethyl-2-oxazolidinone participates in various chemical reactions, demonstrating its reactivity and utility as a building block. For instance, it has been used in the synthesis of N-acetyl-5-N,4-O-carbonyl-protected thiosialoside donors, showcasing its role in facilitating selective cleavage of the oxazolidinone ring under mild conditions (Crich & Li, 2007).
Physical Properties Analysis
While specific papers focusing solely on the physical properties of 5-Chloromethyl-2-oxazolidinone were not identified in this search, the physical properties such as melting point, solubility, and stability can be inferred from its synthesis and molecular structure analyses. These properties are crucial for determining the conditions under which 5-Chloromethyl-2-oxazolidinone can be stored and used in reactions.
Chemical Properties Analysis
The chemical properties of 5-Chloromethyl-2-oxazolidinone, such as its reactivity with various nucleophiles and electrophiles, are highlighted through its involvement in the synthesis of complex molecules. Its role in the synthesis of oxazolidinone derivatives for antithrombotic agents exemplifies its chemical utility and significance in medicinal chemistry (Roehrig et al., 2005).
Scientific Research Applications
Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group . Numerous analogues have been developed since its arrival on the market in 2000 .
Most oxazolidinone derivatives reported in recent decades have not reached the initial stages of drug development, despite their promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases, among other areas .
- Pharmaceutical Applications
- Oxazolidinones are used in the synthesis of a variety of pharmaceuticals . For example, Linezolid, an antibiotic used for the treatment of infections caused by Gram-positive bacteria, contains an oxazolidinone ring .
- A recent study discussed the use of Bovine Serum Albumin Carbon Dots (BCDs) for the delivery of Linezolid, an oxazolidinone antibiotic . The BCDs were synthesized using a simple and green approach, and they exhibited high photostability . The BCDs were used as fluorescent nano-biocarriers for Linezolid, and the release profile of Linezolid from the drug delivery system revealed a distinct biphasic release . This is beneficial for mitigating the lethal incidents associated with wound infection .
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Drug Delivery Systems
- A study discussed the use of Bovine Serum Albumin Carbon Dots (BCDs) for the delivery of Linezolid, an oxazolidinone antibiotic . The BCDs were synthesized using a simple and green approach, and they exhibited high photostability . The BCDs were used as fluorescent nano-biocarriers for Linezolid, and the release profile of Linezolid from the drug delivery system revealed a distinct biphasic release . This is beneficial for mitigating the lethal incidents associated with wound infection .
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Printing Inks and Industrial Coatings
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZCEQRXKPZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302718 | |
Record name | 5-(Chloromethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-oxazolidinone | |
CAS RN |
22625-57-6 | |
Record name | 5-(Chloromethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22625-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloromethyloxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022625576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22625-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloromethyloxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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